Home > Products > Screening Compounds P5541 > 8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE -

8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Catalog Number: EVT-4971627
CAS Number:
Molecular Formula: C16H18N6O4
Molecular Weight: 358.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

  • Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. It also displayed weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []

7-{2-Hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

  • Compound Description: The crystal structure of this compound reveals a typical theophylline geometry. The piperazine ring adopts a chair conformation, and the molecules are linked by a network of hydrogen bonds. []
  • Relevance: This compound shares a similar core structure with 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, featuring a theophylline moiety substituted at the 7-position with a 2-hydroxy-3-(piperazin-1-yl)propyl group. The difference lies in the substituent on the piperazine ring, where the target compound possesses a 2-furoyl group, while this compound has a 2-hydroxyethyl group. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

  • Compound Description: This compound demonstrates a typical theophylline geometry with specific conformations for the 7-aminohydroxyalkyl and 8-benzylamine groups. The structure is stabilized by a network of hydrogen bonds. []
  • Relevance: This compound is structurally similar to 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as both are theophylline derivatives with substitutions at the 7- and 8- positions. The key difference lies in the substituents. This compound features a benzylamino group at the 8-position and a 2-hydroxyethyl group on the piperazine ring, while the target compound has a 2-furoyl group on the piperazine and no 8-position substitution. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (15)

  • Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

8-Benzylamino-1,3-dimethyl-7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propyl}-3,7-dihydro-1H-purine-2,6-dione (11)

  • Compound Description: This compound exhibited hypotensive activity and showed weak affinity for α1- and α2- adrenoreceptors. []
  • Relevance: This compound shares a significant structural similarity with 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds are theophylline derivatives with substitutions at the 7-position. Notably, they share the same 1,3-dimethyl-7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propyl}-3,7-dihydro-1H-purine-2,6-dione scaffold. The difference lies in the substitution at the 8-position, where this compound has a benzylamino group while the target compound lacks any substitution. []

8-(Pyridin-2-yl-methylamino)-1,3-dimethyl-7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propyl}-3,7-dihydro-1H-purine-2,6-dione (12)

  • Compound Description: This compound exhibited hypotensive activity and displayed weak affinity for α1- and α2- adrenoreceptors. []
  • Relevance: This compound is structurally similar to 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. They belong to the same class of theophylline derivatives and share the same 1,3-dimethyl-7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propyl}-3,7-dihydro-1H-purine-2,6-dione scaffold with substitution at the 8-position. The key difference lies in the substituent at the 8-position, where this compound features a (pyridin-2-yl-methylamino) group while the target compound lacks any substitution. []

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

  • Compound Description: This compound exhibits a planar theophylline moiety. The conformation of the 7-aminohydroxyalkyl substituent is likely influenced by an intramolecular hydrogen bond, and the overall structure is stabilized by an intermolecular hydrogen bond. []

8-Amino-7-(4-morpholinobutyl)theophylline (III)

  • Compound Description: The crystal structure of this compound reveals a typical theophylline geometry with a planar purine ring system. The morpholine ring adopts a chair conformation. The molecules are connected in chains via intermolecular hydrogen bonds. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I)

  • Compound Description: This compound serves as a reference point for comparison with compound (III) mentioned above, particularly in terms of their crystal structures and conformational properties. []

3,7-dihydro-7-[2-hydroxy-3-[4-[3-phenylthio) propyl]-1-piperazinyl]propyl-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (Tazifylline, RS-49014)

  • Compound Description: Tazifylline is a potent and long-acting histamine H1-receptor antagonist with antiallergic properties. It exhibits rapid onset of action and has been shown to inhibit histamine-induced bronchoconstriction and protect against the lethal effects of histamine in animal models. [, ]
  • Relevance: Tazifylline and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share a similar structural foundation. Both compounds are derivatives of theophylline and feature a piperazine ring substituted at the 7-position. The key structural difference lies in the substituent on the piperazine ring. Tazifylline has a 3-(phenylthio)propyl group, while the target compound has a 2-furoyl group. [, ]

(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

  • Compound Description: This synthetic theophylline derivative demonstrated bronchodilatory effects in asthmatic patients, showing efficacy in both short-term treatment and prevention of exercise-induced bronchospasm. [, ]
  • Relevance: Both this compound and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belong to the class of theophylline derivatives. They share the core theophylline structure but differ in the substituents. This compound has a simple 2-methylbutyl group at the 3-position and a methyl group at the 8-position, while the target compound possesses a more complex piperazine-containing substituent at the 8-position. [, ]

8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (66)

  • Compound Description: This compound exhibits potent and selective antagonist activity towards the A2B adenosine receptor with a Ki value of 9.4 nM. []
  • Relevance: While both this compound and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share the theophylline scaffold, they are classified differently due to their substituents. This compound features a complex pyrazole substituent with a benzimidazole moiety at the 8-position, while the target compound has a piperazine group with a 2-furoyl substituent at the 8-position. []

8-(3-Hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (80)

  • Compound Description: This simplified pyrazole-xanthine compound displays high affinity for the A2B adenosine receptor (Ki = 4.0 nM) with good selectivity over other adenosine receptor subtypes. []
  • Relevance: Although both this compound and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share the theophylline core structure, they differ significantly in their substitution patterns. This compound features a simpler 3-hydroxy-1-methyl-1H-pyrazol-5-yl substituent at the 8-position, while the target compound has a more complex piperazine ring with a 2-furoyl substituent at the 8-position. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors, showing potent in vitro and in vivo efficacy in models of Parkinson's disease and cognitive function. It exhibits neuroprotective effects and improves motor and cognitive impairments. []
  • Relevance: ASP5854 is not structurally related to 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. ASP5854 belongs to the pyridine-2(1H)-one chemical class, while the target compound is a theophylline derivative. []

8-((E)-2-(3,4-Dimethoxyphenyl)ethenyl)-1,3-diethyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002, Istradefylline)

  • Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor. It is used clinically as an adjunct therapy to levodopa in the treatment of Parkinson’s disease. [, ]
  • Relevance: Although both KW-6002 and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belong to the class of theophylline derivatives, they differ significantly in their substituents. KW-6002 has a (E)-2-(3,4-dimethoxyphenyl)ethenyl group at the 8-position, while the target compound has a piperazine ring with a 2-furoyl substituent at the 8-position. [, ]

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

  • Compound Description: This compound exhibited significant pulmonary vasodilator activity compared to the standard drug Cilostazol, suggesting potential as an antiasthmatic agent. []
  • Compound Description: This compound demonstrated moderate to mild pulmonary vasodilator activity compared to the standard drug Cilostazol. []
  • Relevance: Compound 6 and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share a common theophylline core and a piperazine ring linked through a (2-oxoethyl) chain, distinguishing them from the target compound with a 2-hydroxypropyl linker. The substituents on the piperazine ring also differ, with compound 6 having a [(2,4-dinitrophenyl)methyl] group and the target compound possessing a 2-furoyl group. []

7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4)

  • Compound Description: This compound showed moderate to mild pulmonary vasodilator activity compared to the standard drug Cilostazol. []
  • Relevance: Compound 4 and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share a common theophylline core and a piperazine ring linked via a (2-oxoethyl) chain, contrasting with the target compound's 2-hydroxypropyl linker. Their piperazine substituents also differ, with compound 4 featuring a [1-(4-hydroxyphenyl)ethyl] group and the target compound possessing a 2-furoyl group. []

R(+)-(8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione) (SDZ MKS 492)

  • Compound Description: This compound exhibits both bronchodilator and anti-inflammatory properties. It relaxes airway smooth muscle, inhibits bronchospasm, reduces airway hyperreactivity, and diminishes the accumulation of inflammatory cells in the lungs. [, ]
  • Relevance: SDZ MKS 492 and 8-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share the core theophylline structure but differ in their substitution patterns. SDZ MKS 492 possesses a [(1-(3,4-dimethoxyphenyl)-2-hydroxyethyl)amino] group at the 8-position and a 2-methoxyethyl group at the 7-position, while the target compound has a piperazine ring with a 2-furoyl substituent at the 8-position and a more complex substituent at the 7-position. [, ]

Properties

Product Name

8-[4-(2-FURYLCARBONYL)PIPERAZINO]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

IUPAC Name

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

InChI

InChI=1S/C16H18N6O4/c1-19-12-11(14(24)20(2)16(19)25)17-15(18-12)22-7-5-21(6-8-22)13(23)10-4-3-9-26-10/h3-4,9H,5-8H2,1-2H3,(H,17,18)

InChI Key

BTCOVTXOGZYPMP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.